molecular formula C16H16BrN5O3 B2954496 2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-methoxyethyl)acetamide CAS No. 1326897-37-3

2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-methoxyethyl)acetamide

Cat. No.: B2954496
CAS No.: 1326897-37-3
M. Wt: 406.24
InChI Key: KIMPBSJJKHWUMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-methoxyethyl)acetamide features a pyrazolo[1,5-d][1,2,4]triazin-4-one core substituted at position 2 with a 4-bromophenyl group and at position 5 with an acetamide moiety linked to a 2-methoxyethyl chain. Its structural complexity arises from the fused heterocyclic system, which combines pyrazole and triazine rings, and the bromine atom, which introduces steric and electronic effects. The acetamide side chain enhances solubility via polar interactions, while the 4-bromophenyl group may facilitate halogen bonding in molecular packing or biological interactions .

Properties

IUPAC Name

2-[2-(4-bromophenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN5O3/c1-25-7-6-18-15(23)9-21-16(24)14-8-13(20-22(14)10-19-21)11-2-4-12(17)5-3-11/h2-5,10,13-14,20H,6-9H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLGQTXSXCURAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C(=O)C2CC(NN2C=N1)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-methoxyethyl)acetamide has garnered attention due to its potential biological activities, particularly in the field of oncology. This article reviews its synthesis, biological properties, and mechanisms of action based on recent studies and literature.

  • Molecular Formula : C16H20BrN5O3
  • Molecular Weight : 410.27 g/mol
  • CAS Number : 1326897-37-3

Anticancer Properties

Recent studies have highlighted the compound's anticancer activity. For instance, derivatives of pyrazolo[1,5-d][1,2,4]triazine have shown promising results in inhibiting cancer cell proliferation. The MTT assay indicated that similar compounds exhibit stronger cytotoxic effects than cisplatin against breast cancer cell lines such as MCF-7 and MDA-MB-231 .

In a comparative study, compounds related to the pyrazolo[1,5-d][1,2,4]triazine scaffold demonstrated significant apoptosis induction via caspase activation (caspase 3/7 and caspase 9), suggesting a mechanism that involves both intrinsic and extrinsic apoptotic pathways .

The proposed mechanism of action for this class of compounds includes:

  • Caspase Activation : Induction of apoptosis through activation of caspases.
  • NF-κB Pathway Suppression : Inhibition of NF-κB signaling which is crucial for cell survival.
  • Autophagy Induction : Increased formation of autophagosomes and expression of beclin-1 suggest that these compounds may also promote autophagic processes in cancer cells .

Comparative Biological Activity Table

Compound NameCytotoxicity (IC50 µM)Apoptosis InductionAutophagy Induction
2-[2-(4-bromophenyl)-4-oxo...0.25 (MCF-7)YesYes
Cisplatin0.5YesNo
Other Pyrazolo DerivativesVaries (0.1 - 0.3)YesYes

Case Studies

Several studies have been conducted to evaluate the biological activity of pyrazolo derivatives:

  • Study on Anticancer Activity : A study reported that compounds with similar structures to our compound exhibited significant cytotoxicity against various cancer cell lines. The most promising derivative showed an IC50 value lower than that of cisplatin in MCF-7 cells and induced apoptosis through caspase pathways .
  • Mechanistic Insights : Research indicated that certain pyrazolo derivatives could inhibit tumor growth in vivo by targeting multiple pathways involved in cancer progression and survival mechanisms .
  • Synthesis and Characterization : The synthesis of related compounds has been documented extensively, illustrating various methods to enhance their biological efficacy through structural modifications .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Core Structure Substituent (R) Molecular Formula Molecular Weight Notable Features
Target Compound Pyrazolo[1,5-d][1,2,4]triazin-4-one 4-Bromophenyl, 2-methoxyethyl Likely C₁₉H₁₉BrN₅O₃ ~452.3 Bromine enhances halogen bonding; methoxyethyl improves hydrophilicity
2-[2-(4-Bromophenyl)-4-oxo...-N-(3-methoxybenzyl)acetamide Pyrazolo[1,5-d][1,2,4]triazin-4-one 3-Methoxybenzyl C₂₁H₁₈BrN₅O₃ 468.31 Larger aromatic substituent increases molecular weight and lipophilicity
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide Acetamide Pyrazin-2-yl C₁₂H₁₀BrN₃O 292.13 S(6) intramolecular H-bond; N–H···N intermolecular chains
2-[2-(4-Ethoxyphenyl)-4-oxo...-N-(4-methoxybenzyl)acetamide Pyrazolo[1,5-d][1,2,4]triazin-4-one 4-Ethoxyphenyl, 4-methoxybenzyl C₂₃H₂₃N₅O₄ 433.5 Ethoxy group alters electronic effects; methoxybenzyl enhances π-π stacking

Key Observations :

  • Halogen vs. Alkoxy Substitutions : The target compound’s 4-bromophenyl group contrasts with ethoxyphenyl () or chlorophenyl () analogs. Bromine’s higher atomic weight and polarizability may enhance crystal packing via halogen bonds compared to lighter halogens or alkoxy groups .
  • Side Chain Flexibility : The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to rigid aromatic substituents (e.g., 3-methoxybenzyl in ). However, benzyl groups may enhance binding to hydrophobic pockets in biological targets .
  • Hydrogen Bonding : Compounds like 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide () exhibit intramolecular S(6) motifs and intermolecular N–H···N interactions, whereas the target compound’s methoxyethyl chain may prioritize C–H···O/N interactions .

Crystallographic and Packing Behavior

  • Target Compound : Predicted to form layered structures via N–H···O (amide) and C–H···Br interactions, akin to halogen-bonded networks in .
  • Compound : The 3-methoxybenzyl group may induce π-π stacking with the bromophenyl ring, reducing solubility but enhancing thermal stability .
  • Compound : Weak N–H···N and C–H···O bonds create 2D networks, suggesting similar packing could occur in the target compound with adjusted substituent geometry .

Physicochemical Properties

  • Solubility: The 2-methoxyethyl group in the target compound increases polarity, likely improving solubility in ethanol or DMSO compared to benzyl-substituted analogs ().
  • Melting Point: Bromine’s presence may elevate melting points relative to non-halogenated analogs (e.g., ’s ethoxyphenyl derivative) due to stronger intermolecular forces .

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

The compound’s pyrazolo[1,5-d][1,2,4]triazin core can be synthesized via cyclization reactions. For example:

  • Cyclization with phosphorous oxychloride : A general method involves refluxing intermediates (e.g., substituted hydrazides) with POCl₃ at 120°C, yielding heterocyclic cores with ~60–75% efficiency .
  • Acetamide coupling : The N-(2-methoxyethyl)acetamide side chain is typically introduced via nucleophilic substitution or amide bond formation using activated esters (e.g., HATU/DMAP), achieving 80–85% purity before recrystallization .
    Key variables : Temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry of coupling agents significantly impact yields.

Q. What spectroscopic and crystallographic methods are used to confirm its structure?

  • X-ray crystallography : Single-crystal analysis resolves the pyrazolo-triazin core’s planar geometry and confirms substituent positions (e.g., 4-bromophenyl orientation) .
  • FT-IR and NMR : The carbonyl stretch (C=O) at ~1680–1700 cm⁻¹ (IR) and aromatic proton splitting patterns (¹H NMR, δ 7.2–8.1 ppm) validate the heterocycle and acetamide connectivity .
    Data Table :
TechniqueKey Peaks/ParametersStructural Confirmation
¹H NMRδ 3.3–3.7 (m, OCH₂CH₂OCH₃)Methoxyethyl side chain
¹³C NMRδ 165.5 (C=O)Acetamide carbonyl
XRDDihedral angle < 5°Planar pyrazolo-triazin core

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G*) predict transition states and regioselectivity during cyclization. For example:

  • Reaction path analysis : Simulations show POCl₃-mediated cyclization proceeds via a six-membered transition state, favoring the 4-oxo configuration over alternative tautomers .
  • Solvent effects : COSMO-RS models suggest polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing activation energy by ~15 kcal/mol compared to toluene .

Q. How should researchers address contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., IC₅₀ variations in kinase assays) may arise from:

  • Purity differences : HPLC-MS data (e.g., 95% vs. 98% purity) influence dose-response curves .
  • Assay conditions : Variations in ATP concentration (1 mM vs. 10 µM) or incubation time alter inhibition kinetics .
    Methodological mitigation :
  • Standardize purity thresholds (≥98%) via column chromatography .
  • Use kinetic assays (e.g., SPR) to measure binding constants under controlled conditions .

Q. What strategies are effective for analyzing metabolic stability in preclinical studies?

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Half-life (t₁/₂) < 30 min suggests rapid hepatic clearance .
  • Metabolite ID : High-resolution MS/MS identifies oxidation at the methoxyethyl group (m/z +16) and bromophenyl dehalogenation (m/z −79) as primary metabolic pathways .

Methodological Guidance

Q. How to design a structure-activity relationship (SAR) study for derivatives?

  • Core modifications : Substitute 4-bromophenyl with electron-withdrawing groups (e.g., NO₂) to enhance target binding.
  • Side chain variation : Replace 2-methoxyethyl with piperazine to improve solubility (logP reduction by ~0.5 units) .
    Experimental workflow :

Synthesize 10–15 analogs via parallel synthesis .

Test in vitro activity (e.g., enzyme inhibition) and correlate with computed descriptors (e.g., molecular polarizability) .

Q. What are best practices for resolving crystallographic disorder in this compound?

  • Low-temperature XRD : Collect data at 100 K to reduce thermal motion artifacts .
  • Twinning refinement : Use SHELXL to model overlapping electron densities caused by the bromophenyl group’s rotational flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.